2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is an organic compound that features a furan ring and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a furan derivative with a purine base under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Scientific Research Applications
2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-ylmethylamino)-5-nitrophenol: Similar structure but with a nitro group, leading to different chemical properties and reactivity.
2-(furan-2-ylmethylamino)nicotinonitrile:
Uniqueness
2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its combination of a furan ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17N5O5 |
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Molecular Weight |
347.33 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C15H17N5O5/c21-6-10-9(22)4-11(25-10)20-7-17-12-13(20)18-15(19-14(12)23)16-5-8-2-1-3-24-8/h1-3,7,9-11,21-22H,4-6H2,(H2,16,18,19,23)/t9?,10-,11-/m1/s1 |
InChI Key |
AOCBWXQNVYPIEG-FHZGLPGMSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)NCC4=CC=CO4 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC4=CC=CO4)CO)O |
Origin of Product |
United States |
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